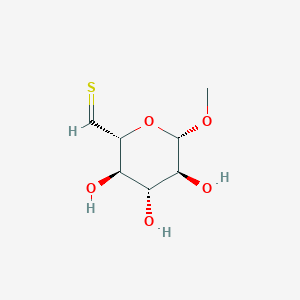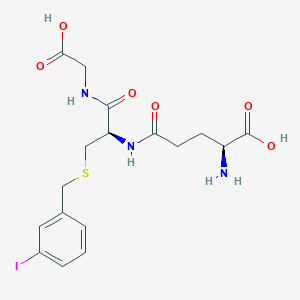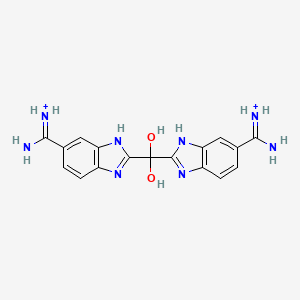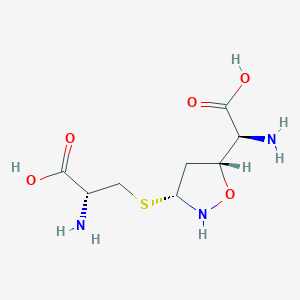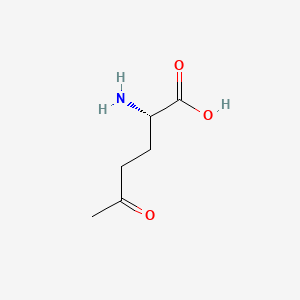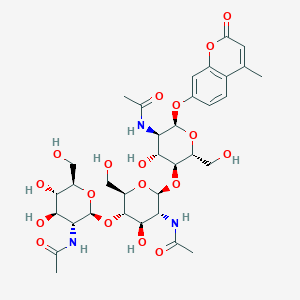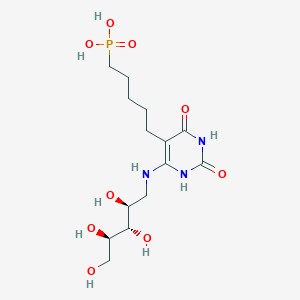
5-(6-d-Ribitylamino-2,4-dihydroxypyrimidin-5-yl)-1-pentyl-phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-D-Ribitylamino-2,4-Dihydroxypyrimidin-5-Yl)-1-Pentyl-Phosphonic Acid is a novel compound known for its potent inhibitory effects on lumazine synthase, an enzyme involved in the biosynthesis of riboflavin (vitamin B2). This compound has been designed using computer graphics molecular modeling to interact with the enzyme-inhibitor complex, making it a significant molecule in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-D-Ribitylamino-2,4-Dihydroxypyrimidin-5-Yl)-1-Pentyl-Phosphonic Acid involves multiple steps, starting from the ribitylamino derivative. The synthetic route typically includes:
Formation of the pyrimidine ring: This involves the condensation of appropriate precursors under controlled conditions.
Introduction of the ribitylamino group: This step requires the use of ribitylamine and suitable protecting groups to ensure selective reactions.
Attachment of the pentyl-phosphonic acid group: This is achieved through phosphonation reactions using pentyl halides and phosphonic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(6-D-Ribitylamino-2,4-Dihydroxypyrimidin-5-Yl)-1-Pentyl-Phosphonic Acid undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s inhibitory effects.
Substitution: Nucleophilic substitution reactions can introduce different substituents, providing a way to create analogs with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of the original compound, each with potentially unique biological activities and inhibitory effects on lumazine synthase .
Scientific Research Applications
5-(6-D-Ribitylamino-2,4-Dihydroxypyrimidin-5-Yl)-1-Pentyl-Phosphonic Acid has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and molecular interactions.
Biology: Investigated for its role in inhibiting lumazine synthase, which is crucial in the biosynthesis of riboflavin.
Medicine: Potential therapeutic applications in diseases where riboflavin biosynthesis is a target.
Industry: Utilized in the development of new inhibitors and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by binding to the active site of lumazine synthase, thereby inhibiting its activity. This inhibition disrupts the biosynthesis of riboflavin, leading to a decrease in the production of this essential vitamin. The molecular targets include the enzyme’s active site residues, and the pathways involved are those related to riboflavin biosynthesis .
Comparison with Similar Compounds
Similar Compounds
6-(6-D-Ribitylamino-2,4-Dihydroxypyrimidin-5-Yl)-1-Hexyl Phosphonic Acid: Another potent inhibitor of lumazine synthase with a similar structure but a different alkyl chain length.
9-D-Ribityl-1,3,7-Trihydro-2,6,8-Purinetrione: A compound with a different core structure but similar inhibitory effects on riboflavin synthase and lumazine synthase.
Uniqueness
5-(6-D-Ribitylamino-2,4-Dihydroxypyrimidin-5-Yl)-1-Pentyl-Phosphonic Acid is unique due to its specific structure, which allows for potent inhibition of lumazine synthase. Its design through molecular modeling provides a tailored fit to the enzyme’s active site, making it a valuable tool in biochemical research and potential therapeutic applications .
Properties
Molecular Formula |
C14H26N3O9P |
|---|---|
Molecular Weight |
411.34 g/mol |
IUPAC Name |
5-[2,4-dioxo-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidin-5-yl]pentylphosphonic acid |
InChI |
InChI=1S/C14H26N3O9P/c18-7-10(20)11(21)9(19)6-15-12-8(13(22)17-14(23)16-12)4-2-1-3-5-27(24,25)26/h9-11,18-21H,1-7H2,(H2,24,25,26)(H3,15,16,17,22,23)/t9-,10+,11-/m0/s1 |
InChI Key |
BMATWAHJJFXMFA-AXFHLTTASA-N |
Isomeric SMILES |
C(CCC1=C(NC(=O)NC1=O)NC[C@@H]([C@@H]([C@@H](CO)O)O)O)CCP(=O)(O)O |
Canonical SMILES |
C(CCC1=C(NC(=O)NC1=O)NCC(C(C(CO)O)O)O)CCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


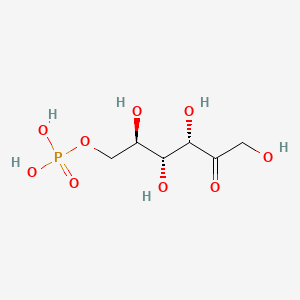

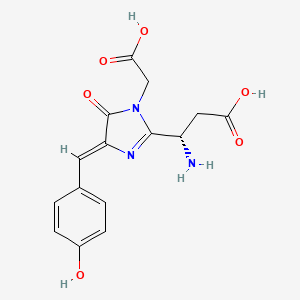
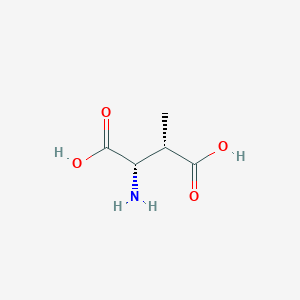
![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
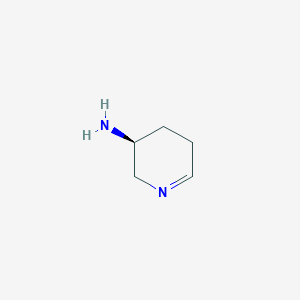
![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)
